

Spectroscopic Profile of Formanilide: A Technical Guide

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Compound of Interest

Compound Name: *Formanilide*

Cat. No.: *B094145*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **formanilide** (CAS 103-70-8), a key intermediate in organic synthesis and a molecule of interest in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of **formanilide**. The proton (^1H) and carbon-13 (^{13}C) NMR spectra provide detailed information about the chemical environment of each nucleus.

^1H NMR Spectral Data

The ^1H NMR spectrum of **formanilide** exhibits characteristic signals for the aromatic protons and the formyl and amine protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Solvent
Formyl-H	8.3 - 8.7	Singlet/Doublet	-	CDCl ₃ / DMSO-d ₆
Amine-H	8.5 - 10.5	Broad Singlet	-	CDCl ₃ / DMSO-d ₆
Aromatic-H (ortho)	~7.5	Doublet/Multiplet	~7-8	CDCl ₃ / DMSO-d ₆
Aromatic-H (meta)	~7.3	Triplet/Multiplet	~7-8	CDCl ₃ / DMSO-d ₆
Aromatic-H (para)	~7.1	Triplet/Multiplet	~7-8	CDCl ₃ / DMSO-d ₆

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the concentration.

¹³C NMR Spectral Data.[1][2][3][4]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon	Chemical Shift (δ , ppm)	Solvent
Carbonyl-C	~160 - 163	CDCl ₃ / DMSO-d ₆
Aromatic-C (quaternary)	~138	CDCl ₃ / DMSO-d ₆
Aromatic-C (para)	~129	CDCl ₃ / DMSO-d ₆
Aromatic-C (ortho)	~124	CDCl ₃ / DMSO-d ₆
Aromatic-C (meta)	~120	CDCl ₃ / DMSO-d ₆

Infrared (IR) Spectroscopy.[5]

IR spectroscopy is used to identify the functional groups present in **formanilide**. The spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Functional Group	Vibrational Mode	Wavenumber (cm ⁻¹)
N-H	Stretching	3200 - 3400
C-H (aromatic)	Stretching	3000 - 3100
C=O (amide I)	Stretching	1650 - 1690
N-H (amide II)	Bending	1520 - 1570
C=C (aromatic)	Stretching	1400 - 1600

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its fragmentation pattern.^[1]

Ion	m/z	Relative Intensity (%)
[M] ⁺ (Molecular Ion)	121	High
[M-CHO] ⁺	92	Moderate
[C ₆ H ₅] ⁺	77	High

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy.^[7]

- Sample Preparation: Dissolve 5-10 mg of **formanilide** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.^[2]

- Instrumentation: Acquire the ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Employ proton decoupling to simplify the spectrum. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

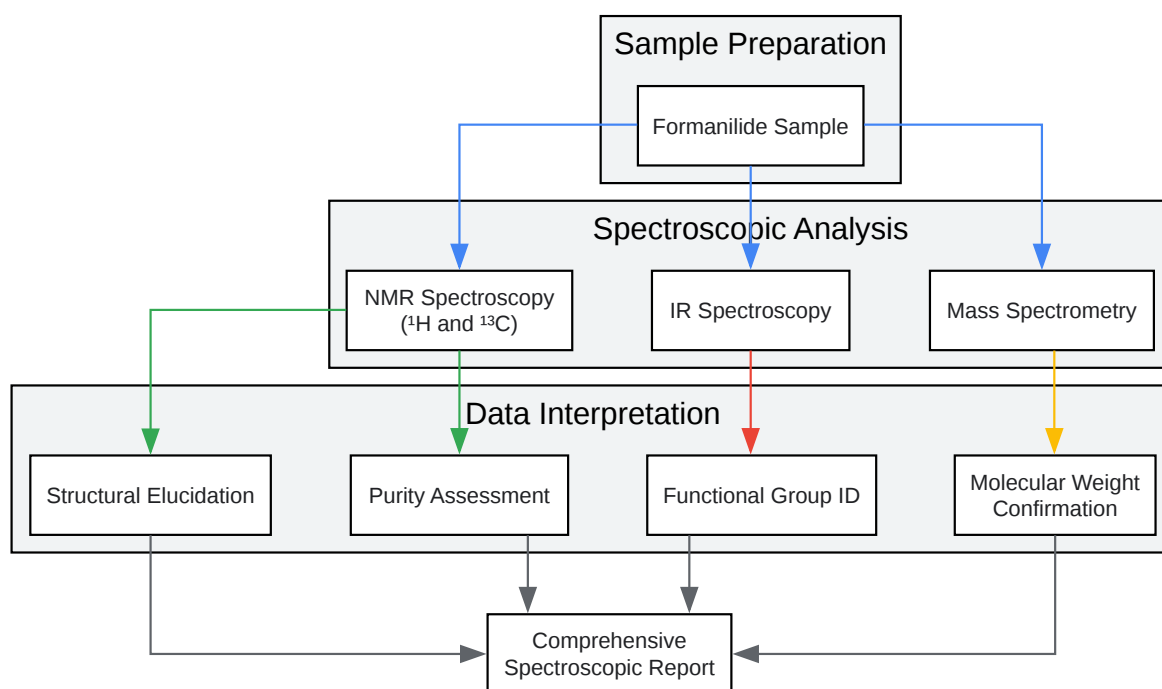
- Sample Preparation (KBr Pellet Method): Grind a small amount of **formanilide** (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Sample Preparation (ATR Method): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of **formanilide** in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
- Ionization: Utilize Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).
- Analysis: Acquire the mass spectrum using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of **formanilide**.



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Caption: Workflow for the spectroscopic analysis of **formanilide**.

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References

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